N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-5-fluoropyridin-2-amine
Description
Properties
IUPAC Name |
4-(4-ethylphenyl)-N-(5-fluoropyridin-2-yl)-1,3-thiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FN3S/c1-2-11-3-5-12(6-4-11)14-10-21-16(19-14)20-15-8-7-13(17)9-18-15/h3-10H,2H2,1H3,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZNOGJLJXPEYKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=CSC(=N2)NC3=NC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FN3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-5-fluoropyridin-2-amine typically involves multi-step organic reactions. One common method includes the reaction of quinoline derivatives with benzothiazole intermediates under controlled conditions. For instance, the quinoline moiety can be synthesized via the Skraup or Doebner-Miller reactions from α,β-unsaturated aldehydes and substituted anilines . The benzothiazole part can be prepared through cyclization reactions involving 2-aminothiophenol and appropriate aldehydes .
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. Catalysts such as heteropolyacids can be employed to enhance reaction efficiency and selectivity . The use of eco-friendly solvents and reagents is also encouraged to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-5-fluoropyridin-2-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the sulfonamide group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-5-fluoropyridin-2-amine has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antibacterial, and antiviral properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-5-fluoropyridin-2-amine involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access . The sulfonamide group is known to mimic p-aminobenzoic acid, interfering with folic acid synthesis in bacteria .
Comparison with Similar Compounds
Core Heterocycle Variations
- Thiazole vs. Thiadiazole Derivatives: and highlight (E)-N-(4-chlorobenzylidene)-5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine, a 1,3,4-thiadiazole derivative.
Substituent Effects on Bioactivity
- Aromatic Substituents: Chlorophenyl Analogues: describes 4-(4-chlorophenyl)-N-(5-chloropyridin-2-yl)-5-methyl-1,3-thiazol-2-amine (C15H11Cl2N3S). However, the target compound’s ethylphenyl group may offer better steric tolerance in certain targets compared to bulkier chlorophenyl groups . Fluorinated Analogues: 5-(4-Chloro-2-fluorobenzyl)-1,3-thiazol-2-amine () shares a fluorine atom, which is known to improve metabolic stability. The target compound’s 5-fluoropyridine group could similarly enhance stability while providing a hydrogen-bond acceptor site .
- In contrast, the target compound’s ethylphenyl group prioritizes lipophilicity, suggesting divergent applications (e.g., CNS targets vs. hydrophilic enzyme inhibition) . ’s compound includes a morpholinosulfonyl group, which may improve water solubility and pharmacokinetics. Such modifications are absent in the target compound, indicating a trade-off between lipophilicity and solubility .
Physicochemical Properties
Key Research Findings
- Substitution at the thiazole 4-position with aromatic groups (e.g., ethylphenyl, chlorophenyl) significantly impacts bioactivity and pharmacokinetics .
- Fluorine incorporation (e.g., 5-fluoropyridine) enhances metabolic stability and target binding, a feature shared with fluorobenzyl analogues () .
- Thiazole derivatives with sulfonyl or morpholino groups exhibit improved solubility but may compromise blood-brain barrier penetration compared to lipophilic analogues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
